BenchChemオンラインストアへようこそ!

ASN001

CYP17A1 lyase inhibition IC50 H295R cell-based assay

ASN001 (also designated seviteronel, EN-3356, or INO-464) is an orally bioavailable, non-steroidal small molecule that functions as a selective inhibitor of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). By preferentially blocking the lyase step of the steroidogenic pathway while sparing the 17α-hydroxylase activity required for cortisol biosynthesis, ASN001 suppresses androgen production to castrate-range levels without the concomitant cortisol depletion that necessitates mandatory prednisone co-administration with non-selective CYP17 inhibitors.

Molecular Formula C15H25N2+
Molecular Weight
Cat. No. B1191573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN001
SynonymsASN001;  ASN-001;  AS N001.; Unknown
Molecular FormulaC15H25N2+
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASN001 (Seviteronel): A Lyase-Selective CYP17A1 Inhibitor for Androgen-Dependent Cancer Research


ASN001 (also designated seviteronel, EN-3356, or INO-464) is an orally bioavailable, non-steroidal small molecule that functions as a selective inhibitor of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) [1]. By preferentially blocking the lyase step of the steroidogenic pathway while sparing the 17α-hydroxylase activity required for cortisol biosynthesis, ASN001 suppresses androgen production to castrate-range levels without the concomitant cortisol depletion that necessitates mandatory prednisone co-administration with non-selective CYP17 inhibitors [2]. The compound has been investigated clinically in men with metastatic castration-resistant prostate cancer (mCRPC) by Asana BioSciences, with Phase 1/2 data demonstrating prednisone-free safety and preliminary efficacy [2].

Why CYP17 Inhibitors Cannot Be Treated as Interchangeable: The ASN001 Differentiation Case


CYP17A1 inhibitors share a common enzymatic target but diverge fundamentally in their selectivity for the enzyme's two distinct catalytic activities — 17α-hydroxylase and 17,20-lyase. Abiraterone, the approved standard-of-care CYP17 inhibitor, preferentially inhibits hydroxylase over lyase (approximately 6-fold selectivity for hydroxylase), leading to significant cortisol suppression and compensatory adrenocorticotropic hormone (ACTH) elevation that triggers mineralocorticoid excess — a toxicity that requires mandatory co-administration of prednisone [1]. Other lyase-directed inhibitors such as orteronel (TAK-700) achieve improved lyase/hydroxylase selectivity ratios but have nonetheless required prednisone in pivotal trials. ASN001 was explicitly designed to achieve sufficient lyase selectivity to eliminate the need for corticosteroid co-administration entirely, and this has been prospectively demonstrated in its Phase 1/2 clinical program where no prednisone was administered and no mineralocorticoid excess was observed across all dose cohorts [2]. Simply substituting one CYP17 inhibitor for another in a research protocol without accounting for these selectivity-driven differences in steroid hormone modulation will produce incomparable pharmacodynamic outcomes.

ASN001 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Head-to-Head CYP17 Lyase IC50 and Cellular Selectivity: ASN001 vs. Abiraterone in H295R Adrenocortical Carcinoma Cells

In the H295R human adrenocortical carcinoma cell-based CYP17 C17,20-lyase assay, ASN001 demonstrated an average IC50 of 0.050 μM (50 nM), while abiraterone tested under identical conditions yielded an average IC50 of 0.0028 μM (2.8 nM) [1]. Although abiraterone is approximately 18-fold more potent on lyase in this cellular system, its selectivity profile is inverted relative to ASN001: abiraterone is a hydroxylase-directed inhibitor (hydroxylase IC50 = 2.5 nM vs. lyase IC50 = 15 nM in recombinant enzyme assays, representing ~6-fold hydroxylase preference), whereas ASN001 was explicitly designed and characterized as lyase-selective with minimal hydroxylase inhibition [2]. The critical differentiation is not lyase potency alone, but the lyase-to-hydroxylase selectivity ratio that determines whether cortisol synthesis is preserved during androgen suppression.

CYP17A1 lyase inhibition IC50 H295R cell-based assay enzyme selectivity

Testosterone Synthesis Inhibition EC50: ASN001 vs. Abiraterone in H295R Cells

In the H295R cell-based functional assay measuring testosterone synthesis inhibition, ASN001 achieved an EC50 of 0.054 μM (54 nM), while abiraterone yielded an EC50 of 0.005 μM (5 nM) under identical conditions [1]. Despite the approximately 11-fold lower potency on this endpoint, ASN001's testosterone synthesis inhibition was accompanied by preserved cortisol production — a pharmacodynamic outcome that abiraterone cannot replicate even at low concentrations due to its intrinsic hydroxylase preference. This differential is corroborated by clinical data: ASN001 administration in mCRPC patients reduced testosterone to below quantifiable limits while cortisol and ACTH levels remained unchanged over the treatment period, and no mineralocorticoid excess was observed [2].

testosterone synthesis inhibition EC50 H295R androgen suppression

Clinical Cortisol-Sparing Validation: Prednisone-Free Safety Profile Across All Dose Cohorts

In the Phase 1/2 clinical trial of ASN001 (NCT02349139) evaluating once-daily oral doses of 50, 100, 200, 300, and 400 mg in men with progressive mCRPC, no prednisone was co-administered to any patient. Across 23–27 enrolled patients, zero episodes of mineralocorticoid excess were reported, no uncontrolled hypertension occurred, and no hypokalemia was documented [1]. Cortisol and ACTH levels showed no dose-related changes over the duration of treatment [2]. This stands in marked contrast to abiraterone acetate, whose FDA-approved labeling mandates co-administration with prednisone (5 mg twice daily) specifically to manage mineralocorticoid excess — a toxicity that manifests as hypokalemia, hypertension, and fluid retention arising from CYP17 hydroxylase inhibition and subsequent ACTH-driven mineralocorticoid precursor accumulation [3]. Even with prednisone co-administration, mineralocorticoid excess syndromes remain clinically reported for abiraterone [3].

prednisone-free mineralocorticoid excess cortisol sparing clinical safety

Pharmacokinetic Profile: Extended Half-Life Supporting Once-Daily Dosing Without Prednisone

ASN001 exhibits high oral bioavailability with a prolonged terminal half-life. At the 300 mg once-daily dose level in mCRPC patients, ASN001 achieved a Cmax of 6.7 μM, AUC of 80 μM·h, and a half-life (T1/2) of 21.5 hours [1]. At 100 mg QD, the Cmax was 3.5 μM with AUCτ of 52 μM·h [2]. This extended half-life supports sustained target engagement with once-daily oral dosing. By comparison, abiraterone acetate (administered as the prodrug) has a reported terminal half-life of approximately 5–14 hours for the active metabolite abiraterone, with recommended twice-daily steroid co-administration (prednisone 5 mg BID) adding to the overall pill burden [3]. The combination of long half-life, high systemic exposure, and the elimination of mandatory prednisone co-dosing represents a differentiated pharmacokinetic-pharmacodynamic package for ASN001.

pharmacokinetics half-life Cmax AUC once-daily dosing

Clinical PSA Response and Durable Disease Stabilization in Treatment-Naïve and Refractory mCRPC

In the Phase 1/2 trial of ASN001, PSA decline of greater than 50% was observed in 3 of 4 evaluable patients who were naïve to both abiraterone and enzalutamide at starting doses of 300/400 mg QD, with one patient achieving up to 93% PSA decline and response duration of up to 37+ weeks [1]. Additionally, durable stable disease of up to 18+ months by RECIST criteria was documented in patients who had previously progressed on abiraterone and enzalutamide, indicating potential activity even in the post-abiraterone refractory setting [1]. Early data from the Phase 1 dose-escalation component also demonstrated stable disease of up to 7 months (treatment ongoing at data cut-off) in patients who had failed prior enzalutamide, abiraterone, and docetaxel [2]. All responses were achieved without prednisone co-administration.

PSA response mCRPC disease stabilization abiraterone-naïve

Low Drug-Drug Interaction Potential: Favorable Profile for Combination Regimen Research

ASN001 has been reported in preclinical characterization to exhibit low potential for drug-drug interactions (DDI), with high oral bioavailability that is independent of food intake [1]. This property is explicitly noted as supportive of future combination treatment strategies with androgen receptor (AR) inhibitors and other targeted agents [2]. In contrast, abiraterone is a known substrate and inhibitor of CYP3A4, CYP2D6, and CYP2C8, necessitating dose adjustments and caution when co-administered with drugs metabolized by these pathways [3]. The structural basis for this differential is the non-steroidal scaffold of ASN001 versus the steroidal structure of abiraterone, which contributes to differing cytochrome P450 interaction profiles. While comprehensive off-target CYP panel data for ASN001 are not publicly available in full, the clinical trial experience to date has not identified significant DDI signals, and the low DDI potential was prospectively cited as a design feature supporting combination trials [2].

drug-drug interaction CYP3A4 combination therapy oral bioavailability

High-Value Research and Procurement Application Scenarios for ASN001


Prednisone-Free Androgen Deprivation Protocols in mCRPC Preclinical Models

For investigators using xenograft or syngeneic mouse models of castration-resistant prostate cancer, ASN001 enables androgen suppression without the confounding variable of corticosteroid co-administration. The elimination of prednisone from the treatment regimen is particularly critical in models where glucocorticoid receptor signaling may influence tumor growth or immune microenvironment composition. ASN001's 21.5-hour half-life [1] supports once-daily oral dosing in murine pharmacokinetic studies, and its defined IC50 (0.050 μM for lyase) and EC50 (0.054 μM for testosterone suppression) [2] provide benchmark values for confirming target engagement in pharmacodynamic analyses.

Combination Regimen Development with Androgen Receptor Pathway Inhibitors

ASN001's reported low drug-drug interaction potential [1] and prednisone-free profile make it a rational candidate for combination studies with AR antagonists (enzalutamide, apalutamide, darolutamide) or AR degraders. Unlike abiraterone, which carries CYP3A4/CYP2D6/CYP2C8 DDI liabilities that complicate pharmacokinetic interpretation in combination protocols, ASN001 was prospectively positioned for such combination strategies. Researchers evaluating dual-axis androgen-AR blockade should consider ASN001 as the CYP17-inhibitory component when corticosteroid elimination and pharmacokinetic simplicity are priorities.

Post-Abiraterone or Post-Enzalutamide Refractory Disease Models

The clinical observation of durable stable disease lasting up to 18+ months in patients who had progressed on prior abiraterone and enzalutamide [1], and up to 7 months of disease stabilization in patients who had failed abiraterone, enzalutamide, and docetaxel [2], suggests that ASN001 may retain activity in settings where standard CYP17 or AR-targeted therapies have failed. This makes ASN001 a relevant tool compound for investigating mechanisms of resistance to first-line AR-pathway inhibitors and for modeling sequential therapy strategies in treatment-resistant prostate cancer.

Steroid Hormone Profiling Studies Requiring Clean Cortisol Readouts

Because ASN001 selectively inhibits CYP17 lyase without suppressing 17α-hydroxylase activity, cortisol levels remain unchanged during treatment — a property confirmed by clinical data showing no dose-related alterations in cortisol or ACTH across the 50–400 mg dose range [1]. This cortisol-sparing pharmacology makes ASN001 the preferred CYP17 inhibitor for steroid metabolome studies where investigators require androgen suppression without disrupting glucocorticoid axis homeostasis, enabling clean interpretation of downstream steroid hormone profiles without the confounding effects of exogenous corticosteroid administration or compensatory ACTH-driven mineralocorticoid precursor accumulation.

Quote Request

Request a Quote for ASN001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.